4-Pentylbicyclo[2.2.2]octan-1-OL
Description
Overview of Bicyclo[2.2.2]octane Systems in Contemporary Organic Chemistry
The bicyclo[2.2.2]octane (BCO) skeleton is a highly symmetrical, rigid, and three-dimensional bridged carbocyclic system. wikipedia.org This unique structural framework has garnered significant attention in various fields of chemistry, from medicinal chemistry to materials science. BCO derivatives serve as important building blocks for therapeutic agents and as specialty monomers for polymers. google.com Their rigid nature makes them excellent scaffolds for studying through-bond and through-space electronic interactions, as well as for designing molecular architectures with well-defined spatial arrangements. acs.org
In contemporary organic synthesis, BCO systems are often utilized to construct complex polycyclic molecules, including natural products like terpenes and alkaloids. google.comresearchgate.net The Diels-Alder reaction is a primary tool for assembling the BCO framework, often providing a high degree of stereocontrol. arkat-usa.org Methodologies for creating functionalized BCOs, including those with substituents at the bridgehead positions, are continually being developed, expanding their utility in synthetic applications. escholarship.orgrsc.org
Structural and Chemical Significance of Bridgehead Substitution in Bicyclo[2.2.2]octane Scaffolds
Despite this inherent lack of reactivity for displacement reactions, functionalization at the bridgehead is crucial for many of the applications of BCO derivatives. For example, 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids are model systems for studying inductive effects through molecular frameworks due to the fixed distance and orientation between the substituent and the carboxylic acid group. nih.gov The nature of the bridgehead substituent can influence the electronic properties of the entire molecule, which is a key consideration in the design of molecular wires and other functional materials. acs.org
Historical Context of Bridgehead Alcohol Research within Bicyclo[2.2.2]octane Derivatives
A significant portion of the research has focused on developing efficient synthetic routes to access these valuable intermediates. caltech.edulu.se For instance, syntheses of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, which can be precursors to bridgehead alcohols, were explored as early as the 1950s. caltech.edu More recent strategies have employed novel transformations to create bridgehead hydroxylated BCO derivatives, sometimes with high enantioselectivity. lu.se These advancements have paved the way for more widespread use of bridgehead alcohols as synthetic intermediates and as key components in functional molecules.
Physicochemical Properties of 4-Pentylbicyclo[2.2.2]octan-1-ol
Detailed physicochemical data for this compound has been reported by various chemical suppliers. This solid compound has a melting point in the range of 55-62°C. sigmaaldrich.com
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄O | sigmaaldrich.com |
| Molecular Weight | 196.33 g/mol | sigmaaldrich.com |
| Melting Point | 55-62 °C | sigmaaldrich.com |
| Boiling Point | 260.1 ± 8.0 °C (at 760 Torr) | |
| Density | 0.998 ± 0.06 g/cm³ (at 20°C, 760 Torr) | |
| Flash Point | 107.8 ± 10.9 °C | |
| CAS Number | 76921-55-6 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-pentylbicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-12-6-9-13(14,10-7-12)11-8-12/h14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXILFILMRJBMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391273 | |
| Record name | 4-PENTYLBICYCLO[2.2.2]OCTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76921-55-6 | |
| Record name | 4-PENTYLBICYCLO[2.2.2]OCTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 4 Pentylbicyclo 2.2.2 Octan 1 Ol and Analogous Systems
General Reactivity Profiles of Bridgehead Alcohols within Bicyclo[2.2.2]octane Architectures
Bridgehead positions in bicyclic systems, such as the C1 and C4 positions of the bicyclo[2.2.2]octane skeleton, exhibit unique reactivity due to the geometric constraints imposed by the fused ring structure. Alcohols situated at these bridgehead carbons, like 4-pentylbicyclo[2.2.2]octan-1-ol, are generally unreactive in reactions that proceed through planar carbocation intermediates, such as SN1 reactions. The rigidity of the bicyclic framework prevents the formation of a planar carbocation at the bridgehead, as this would introduce significant ring strain. Consequently, nucleophilic substitution at the bridgehead of bicyclo[2.2.2]octane derivatives is often sluggish and requires harsh reaction conditions or the use of highly reactive leaving groups.
The reactivity of these systems is also influenced by the nature of the substituent at the other bridgehead position. The electronic properties of a substituent at the 4-position can significantly impact the reactivity at the 1-position, a phenomenon that has been extensively studied to understand the transmission of non-conjugative electronic effects.
Electronic and Steric Effects of Substituents on the Reactivity of 4-Substituted Bicyclo[2.2.2]octan-1-ols
The reactivity of 4-substituted bicyclo[2.2.2]octan-1-ols is a subject of significant interest as it provides a clear platform to dissect the interplay of electronic and steric effects transmitted through a saturated molecular framework. The pentyl group in this compound primarily exerts its influence through steric bulk and weak inductive effects.
Analysis of Electrical Effect Transmission through the Bicyclo[2.2.2]octane Ring System
The transmission of electrical effects through the bicyclo[2.2.2]octane ring system occurs predominantly through two mechanisms: the field effect, which operates through space, and the inductive effect, which is transmitted through the sigma bonds of the molecular framework. nih.gov Unlike aromatic systems, resonance effects are absent. caltech.edu Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown that the influence of substituents on the acidity of the carboxylic acid group is comparable in magnitude to those observed in meta- and para-substituted benzene (B151609) derivatives. caltech.edu This indicates an efficient transmission of electronic effects through the rigid bicyclic cage.
The nature of the substituent at the 4-position significantly influences the reactivity at the 1-position. Electron-withdrawing groups increase the acidity of a carboxylic acid at the 1-position, while electron-donating groups decrease it. In the case of this compound, the pentyl group is a weak electron-donating group, which would be expected to slightly decrease the acidity of the hydroxyl proton compared to the unsubstituted bicyclo[2.2.2]octan-1-ol.
Computational studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have provided quantitative insights into these effects. The calculated acidities are in good agreement with experimental values, confirming the reliability of theoretical models in predicting substituent effects in these systems. nih.gov
Kirkwood-Westheimer Model Applications to Reactivity Prediction
The Kirkwood-Westheimer model is a classical electrostatic model used to predict the effect of a substituent's dipole moment on the reactivity of a remote functional group. caltech.edu It treats the molecule as a cavity with a low dielectric constant immersed in a solvent with a higher dielectric constant. The model has been applied with qualitative success to explain the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. caltech.edu
The model predicts that the change in the dissociation constant of an acid upon substitution is proportional to the cosine of the angle between the dipole moment of the substituent and the bond connecting the substituent to the reaction center, and inversely proportional to the square of the distance between them. For 4-substituted bicyclo[2.2.2]octanes, the geometry is well-defined, making it a suitable system for applying this model. Studies have shown that the acidities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids are linearly dependent on the C-X bond dipoles, as expected from a field effect. nih.gov However, the model is more approximate for unsymmetrical substituents or those with a zero dipole moment. nih.gov
Table 1: Experimental pKa values of selected bicyclic compounds
| Compound | pKa | Reference |
|---|---|---|
| Bicyclo[2.2.2]octane-1-carboxylic acid | 6.75 | organicchemistrydata.org |
| 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid | 6.08 | organicchemistrydata.org |
| 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | 6.31 | organicchemistrydata.org |
| 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid | 5.90 | organicchemistrydata.org |
| 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid | 4.4 | nih.gov |
| para-Methylbenzoic acid | 4.5 | nih.gov |
Oxidative Transformations of Bicyclo[2.2.2]octane-Derived Alcohols
The oxidation of alcohols is a fundamental transformation in organic synthesis. For bicyclic alcohols like this compound, the rigid structure can influence the course and mechanism of these reactions.
Electrocatalytic Oxidation Processes and Mechanistic Insights
Electrocatalytic oxidation offers a green and efficient alternative to traditional chemical oxidants for the conversion of alcohols to carbonyl compounds. The process typically involves the use of a mediator, such as a nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which is electrochemically oxidized to the active oxoammonium ion. This species then oxidizes the alcohol to the corresponding aldehyde or ketone, while being reduced back to the hydroxylamine, which can be re-oxidized to complete the catalytic cycle. nih.gov
Studies on the electrocatalytic oxidation of various primary and secondary alcohols using TEMPO and its derivatives have shown high efficiency and selectivity. nih.gov The mechanism for the oxidation of primary alcohols to carboxylic acids in aqueous solutions using an undivided cell with a carbonate/bicarbonate buffer has been demonstrated. nih.gov While specific studies on this compound are not prevalent, it is expected that as a tertiary alcohol, it would be resistant to oxidation under these conditions as it lacks an alpha-hydrogen. However, oxidative cleavage of C-C bonds could be a possible reaction pathway under more forcing conditions.
Photoactivation of O-H Bonds and Alkoxy Radical Chemistry in Cyclic Alcohols
The photoactivation of the O-H bond in alcohols can lead to the formation of highly reactive alkoxy radicals. These radicals can undergo a variety of transformations, including hydrogen atom transfer (HAT) and β-scission (cleavage of a C-C bond beta to the oxygen atom). The high bond dissociation energy of the O-H bond in aliphatic alcohols makes direct homolysis difficult, but photocatalytic methods have emerged to generate alkoxy radicals under mild conditions. diva-portal.org
For cyclic alcohols, the formation of an alkoxy radical can trigger ring-opening reactions via β-scission, leading to the formation of linear ketones. This deconstructive functionalization has been demonstrated for various cycloalkanols. diva-portal.org In the case of this compound, formation of the bridgehead alkoxy radical could potentially lead to the cleavage of one of the C-C bonds of the bicyclic system. The specific products would depend on the relative stability of the resulting carbon-centered radicals.
Catalyst-free aerobic photooxidation of sensitive benzylic alcohols has been achieved with high chemoselectivity by using DMSO as a solvent to trap singlet oxygen and prevent over-oxidation. nih.gov While not directly a bicyclic system, this highlights the potential for selective photo-oxidative transformations. Photocatalytic dehydrogenation of primary alcohols to aldehydes has also been reported using a Pt-TiO2 catalyst under anaerobic conditions, demonstrating another pathway for photo-induced alcohol oxidation. acs.org
Molecular Rearrangements Involving Bicyclo[2.2.2]octane Scaffolds
The rigid structure of the bicyclo[2.2.2]octane system is prone to various molecular rearrangements, often driven by the release of ring strain or the formation of more stable intermediates. These transformations can lead to the formation of different bicyclic skeletons, such as the bicyclo[3.2.1]octane system. escholarship.orgucla.edu Such rearrangements are not only synthetically useful but also provide deep insights into reaction mechanisms.
One notable example is the intramolecular hydride shift. While well-documented in the more strained bicyclo[2.2.1]heptane systems, a ucla.eduacs.org-type intramolecular hydride shift has also been observed in a conformationally constrained bicyclo[2.2.2]octane framework. rsc.org This discovery occurred during a Schmidt fragmentation reaction of a pentacyclic dione (B5365651) containing the bicyclo[2.2.2]octane unit. rsc.org The unexpected formation of a product resulting from this hydride shift highlights that even subtle geometric constraints and a lack of conformational flexibility in the bicyclo[2.2.2]octane system can be sufficient to induce rearrangements typically associated with its more rigid, lower homologue.
Radical-induced rearrangements are also a significant reaction pathway. The generation of a radical on the bicyclo[2.2.2]octane skeleton can initiate a cascade of events leading to a structurally altered product.
A key mechanistic pathway in the rearrangement of bicyclo[2.2.2]octane systems involves the homoallyl-cyclopropylcarbinyl radical rearrangement. ucla.edu This process is observed when a radical is generated on the bicyclic framework, particularly in unsaturated derivatives. For instance, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initially forms a bicyclo[2.2.2]oct-5-en-2-yl radical. escholarship.org This radical can undergo a rearrangement to a bicyclo[3.2.1]oct-6-en-2-yl radical through a cyclopropylcarbinyl radical intermediate. escholarship.orgucla.edu
This rearrangement is also described as a neophyl rearrangement and is a general process for systems where the resulting radical in the new bicyclo[3.2.1]octyl ring system exhibits greater stability than the initial radical in the bicyclo[2.2.2]octyl system. ucla.edu The mechanism involves the initial radical (a homoallyl radical) cyclizing to form a transient cyclopropylcarbinyl radical, which then rapidly opens to give the rearranged and thermodynamically favored radical. rsc.org This pathway provides an efficient route to the bicyclo[3.2.1]octane skeleton from the more readily accessible bicyclo[2.2.2]octane precursors.
The outcome of these rearrangements—whether the original bicyclo[2.2.2]octane structure is retained or it isomerizes to the bicyclo[3.2.1]octane system—is governed by a delicate balance between ring strain and radical stability. escholarship.orgucla.edu
The bicyclo[2.2.2]octene system is generally more stable and possesses less ring strain than the bicyclo[3.2.1]octene system. escholarship.org DFT calculations show the parent bicyclo[2.2.2]octene is 1.8 kcal/mol more stable than bicyclo[3.2.1]octene. ucla.edu However, the stability of the radical intermediates can override this inherent strain difference. escholarship.org When a substituent at the radical center in the rearranged bicyclo[3.2.1]octyl system provides significant stabilization, the rearrangement becomes favorable. escholarship.orgucla.edu
For example, when the substituent can stabilize an adjacent radical (e.g., an alkoxy or phenyl group), the rearranged tertiary bicyclo[3.2.1]oct-6-en-2-yl radical is more stable, and the rearranged product predominates. ucla.edu Conversely, with substituents like silyloxymethyl or benzyl, the secondary bicyclo[2.2.2]oct-5-en-2-yl radical is found to be more stable than the tertiary bicyclo[3.2.1]oct-6-en-2-yl radical, leading to the unrearranged product being the major isomer. ucla.edu This demonstrates that the reaction is under thermodynamic control, proceeding to the most stable radical intermediate. acs.orgnih.gov
| Initial Radical System | Substituent (R) | Rearranged Radical System | Predominant Product | Controlling Factor |
|---|---|---|---|---|
| Bicyclo[2.2.2]oct-5-en-2-yl | Alkoxy, Phenyl | Bicyclo[3.2.1]oct-6-en-2-yl | Rearranged (Bicyclo[3.2.1]octane) | Radical Stability |
| Bicyclo[2.2.2]oct-5-en-2-yl | Silyloxymethyl, Benzyl | Bicyclo[3.2.1]oct-6-en-2-yl | Unrearranged (Bicyclo[2.2.2]octane) | Ring Strain / Lower Radical Stabilization |
| Dibenzobicyclo[2.2.2]octenyl | - | Dibenzobicyclo[3.2.1]octenyl | Rearranged (1:3 ratio) | Radical Stability |
Stereochemistry and Conformational Analysis of Bicyclo 2.2.2 Octan 1 Ols
Identification and Characterization of Stereogenic Centers and Isomerism in Substituted Bicyclo[2.2.2]octane Systems
The parent bicyclo[2.2.2]octane molecule is achiral, possessing a high degree of symmetry (D3h). However, substitution can reduce this symmetry and introduce chirality. In the case of 4-Pentylbicyclo[2.2.2]octan-1-ol, the substituents are located at the two bridgehead carbons, C1 and C4.
A stereogenic center is typically a carbon atom with four different substituents. In this compound, the C1 bridgehead is attached to a hydroxyl group, the C4 bridgehead, and three two-carbon bridges. The C4 bridgehead is attached to a pentyl group, the C1 bridgehead, and the same three bridges. While the three bridges are constitutionally identical, their spatial arrangement around the C1-C4 axis can lead to chirality. The molecule as a whole lacks a plane of symmetry and a center of inversion, rendering it chiral. Therefore, it exists as a pair of enantiomers.
The chirality in such substituted bicyclo[2.2.2]octane systems is a consequence of the three-dimensional arrangement of the atoms, a form of stereoisomerism that is crucial for applications involving chiral recognition, such as in catalysis or pharmacology. researchgate.net The absolute configuration of these chiral centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, taking into account the paths around the bicyclic system. For instance, the enantiopure diamine derivative, cis-2,5-diaminobicyclo[2.2.2]octane, has been synthesized and its absolute configuration determined as (1R,2R,4R,5R), highlighting the defined stereochemistry within this rigid scaffold. researchgate.net A study on petroleum-derived acids also involved the synthesis of 4-pentylbicyclo[2.2.2]octane-1-methanol, a closely related derivative, underscoring the relevance of this specific substitution pattern. plymouth.ac.uk
Enantioselective Synthesis and Chiral Resolution Techniques for Bicyclo[2.2.2]octan-1-ol Derivatives
The synthesis of enantiomerically pure bicyclo[2.2.2]octan-1-ol derivatives is of significant interest for their use as chiral building blocks, ligands, and catalysts. nih.govresearchgate.net Several strategies have been developed to achieve this, broadly categorized into enantioselective synthesis and chiral resolution.
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly from achiral or prochiral starting materials.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool. For example, diphenylprolinol silyl (B83357) ether has been used to catalyze domino Michael/Michael reactions to produce bicyclo[2.2.2]octane derivatives with multiple contiguous stereocenters in excellent diastereoselectivity and high enantiomeric purity. researchgate.netresearchgate.net Tandem reactions have been developed to access bicyclo[2.2.2]octane-1-carboxylates, which can serve as precursors to the corresponding alcohols, with high enantioselectivities under metal-free conditions. rsc.orgconsensus.app
Metal-Catalyzed Reactions: Copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade has been employed for the enantioselective synthesis of bicyclo[2.2.2]octenones, which are versatile intermediates. nih.gov
Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers.
Enzymatic Resolution: Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic bicyclic alcohols and their precursors. A practical synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione, a key precursor for chiral ligands, was achieved through a Diels-Alder reaction followed by the resolution of an enol acetate (B1210297) intermediate using immobilized lipases. nih.gov Baker's yeast has also been used for the enantioselective reduction of 4-substituted bicyclo[2.2.2]octane-2,6-diones, yielding chiral hydroxy ketones with varying success depending on the bridgehead substituent. researchgate.net
Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful technique. Direct separation of the enantiomers of bicyclo[2.2.2]octane-based amino acids has been successfully demonstrated on CSPs containing macrocyclic glycopeptide selectors. nih.gov This technique is applicable to a wide range of chiral bicyclic compounds.
| Method | Catalyst/Resolving Agent | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Organocatalysis | Diphenylprolinol silyl ether | α,β-Unsaturated aldehydes & cyclohexenones | Domino Michael/Michael reaction for rapid complexity generation. | researchgate.netresearchgate.net |
| Organocatalysis | Organic Base | Dienolates & acrylates | Metal-free tandem reaction for bicyclo[2.2.2]octane-1-carboxylates. | rsc.orgconsensus.app |
| Enzymatic Resolution | Immobilized Lipases | Enol acetate of bicyclo[2.2.2]octane-2,5-dione | Practical, chemo-enzymatic route to homochiral precursors. | nih.gov |
| Enzymatic Reduction | Baker's Yeast | 4-Substituted bicyclo[2.2.2]octane-2,6-diones | Enantioselective reduction to chiral hydroxy ketones. | researchgate.net |
| Chiral HPLC | Macrocyclic Glycopeptide CSPs | Bicyclo[2.2.2]octane amino acids | Direct analytical or preparative separation of enantiomers. | nih.gov |
Influence of Conformational Rigidity and Bridgehead Nature on Stereochemical Control
The bicyclo[2.2.2]octane system is characterized by exceptional conformational rigidity. Unlike cyclohexane (B81311), which readily interconverts between chair conformations, the bicyclo[2.2.2]octane framework is locked into a rigid, boat-like geometry. This high energy barrier to conformational change means that substituents are held in well-defined spatial positions, which has profound implications for stereochemical control in reactions.
This rigidity makes the bicyclo[2.2.2]octane skeleton an excellent platform for studying through-bond and through-space electronic effects, as the geometric relationship between substituents is fixed. researchgate.netnih.gov The influence of a substituent at the C4 position on the reactivity at the C1 position is transmitted purely through the sigma bond framework (a field effect), without the complication of conformational changes. researchgate.net
The nature of the bridgehead positions is also critical. Being tertiary carbons, they are sterically demanding environments. However, a substituent at a bridgehead position, such as the hydroxyl group at C1 or the pentyl group at C4, experiences minimal steric hindrance from the rest of the cage-like structure. This allows for reactions to occur at the bridgehead functionality, while the rigid framework controls the trajectory of incoming reagents, leading to high stereoselectivity in reactions on adjacent atoms. The predictable stereochemical behavior makes these compounds valuable as conformationally constrained building blocks in organic synthesis.
Advanced Spectroscopic Methods for Stereochemical Assignments (e.g., NMR, X-ray Crystallography)
Unambiguous determination of the stereochemistry of bicyclo[2.2.2]octan-1-ol derivatives relies on advanced spectroscopic and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of bicyclic compounds in solution.
¹³C NMR: The chemical shifts in ¹³C NMR spectra are highly sensitive to the stereochemical environment. The rigid bicyclo[2.2.2]octane framework allows for the systematic study of through-space interactions, known as γ and δ effects, which cause characteristic shielding or deshielding of carbon nuclei. These effects are valuable for making stereochemical assignments. cdnsciencepub.com
¹H NMR: The proton NMR spectra provide information on the connectivity and relative orientation of protons through chemical shifts and coupling constants. In bicyclo[2.2.2]octane systems, long-range couplings can sometimes be observed. The introduction of double bonds or aromatic rings into the skeleton can cause unusual deshielding effects on the bridge methylene (B1212753) protons, which can be rationalized by considering the magnetic anisotropy of the π-systems. cdnsciencepub.com
Solid-State NMR: Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), can provide structural information in the solid phase and are particularly useful for studying the dynamics of these molecules in crystals. nih.gov
| Spectroscopic Technique | Information Obtained | Key Application for Bicyclo[2.2.2]octane Systems | Reference |
|---|---|---|---|
| ¹³C NMR | Chemical shifts, carbon environment | Detecting stereochemical effects (γ-gauche, δ-syn-axial interactions) on carbon shielding. | cdnsciencepub.com |
| ¹H NMR | Chemical shifts, coupling constants | Determining proton connectivity and relative stereochemistry; observing long-range couplings. | cdnsciencepub.comescholarship.org |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles | Unambiguous determination of absolute and relative stereochemistry in the solid state. | nih.govgoogle.com |
| Solid-State NMR | Structure and dynamics in the solid phase | Characterizing molecular motion and confirming solution-state structures. | nih.gov |
X-ray Crystallography: This technique provides the definitive proof of molecular structure and stereochemistry in the solid state by mapping the precise positions of atoms in a crystal. The crystal structure of bicyclo[2.2.2]octane-1,4-diol, a related compound, has been determined, confirming the geometry of the bicyclic core. google.com More complex structures incorporating the bicyclo[2.2.2]octane unit have also been analyzed, revealing details of packing and intermolecular interactions, and confirming stereochemical assignments made by other means. nih.govvulcanchem.com The data obtained, including bond lengths, bond angles, and torsional angles, are invaluable for understanding the strain and conformational properties of the ring system.
Electronic Structure and Theoretical Investigations of 4 Pentylbicyclo 2.2.2 Octan 1 Ol
Computational Studies on Bridgehead Alcohols and Bicyclo[2.2.2]octane Systems
Computational chemistry has become an indispensable tool for understanding the structure and reactivity of complex organic molecules. For bridgehead alcohols and bicyclo[2.2.2]octane systems, theoretical studies provide insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like 4-Pentylbicyclo[2.2.2]octan-1-ol. ukm.myscispace.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to perform geometry optimizations and calculate electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electron density.
For this compound, DFT calculations can elucidate the orientation of the pentyl group and the hydroxyl group at the bridgehead positions. The inherent D₃ₕ symmetry of the idealized bicyclo[2.2.2]octane core is broken by the substituents, and DFT can quantify these geometric distortions. The calculated electronic properties, such as the molecular electrostatic potential, can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity.
Table 1: Representative Calculated Geometric Parameters for Bicyclo[2.2.2]octane Derivatives from DFT Studies
| Parameter | Typical Value |
| C1-C4 Bridgehead Distance (Å) | ~2.6 |
| C-C-C Bond Angles in the Cage (°) | Deviate from 109.5° |
| C-O Bond Length in Bridgehead Alcohol (Å) | ~1.43 |
Note: The values in this table are representative and can vary depending on the specific substituents and the level of theory used in the calculation.
The intrinsic, or gas-phase, acidity of an alcohol is a fundamental measure of its ability to donate a proton in the absence of solvent effects. For bridgehead alcohols, the acidity is influenced by the stability of the resulting alkoxide ion. researchgate.net Computational studies, often using methods like Fourier transform ion cyclotron resonance (FT-ICR) spectrometry combined with theoretical calculations, have shown that the acidity of bridgehead alcohols increases with the strain of the hydrocarbon framework. researchgate.net
In the case of this compound, the pentyl group at the 4-position exerts a substituent effect on the acidity of the bridgehead hydroxyl group. The pentyl group is an electron-donating group through an inductive effect. This donation of electron density to the bicyclic framework destabilizes the resulting alkoxide ion upon deprotonation, thereby decreasing the acidity (increasing the pKa) compared to the unsubstituted bicyclo[2.2.2]octan-1-ol. ias.ac.innih.gov The magnitude of this effect can be quantified through computational analysis of the gas-phase deprotonation energies.
Table 2: Predicted Trend in Gas-Phase Acidity for Substituted Bicyclo[2.2.2]octan-1-ols
| Substituent at C4 | Electronic Effect | Predicted Relative Gas-Phase Acidity |
| -H | Reference | - |
| -Pentyl | Electron-donating (inductive) | Less acidic than reference |
| -CN | Electron-withdrawing | More acidic than reference |
Quantum Chemical Understanding of Field Effects and Resonance Interactions in Bicyclo[2.2.2]octane Systems
The bicyclo[2.2.2]octane cage is a unique system for dissecting the nature of substituent effects. Due to its saturated and rigid structure, resonance effects between substituents at the 1 and 4 positions are negligible. nih.govacs.org This allows for the isolation and study of through-bond inductive effects and through-space field effects.
Quantum chemical modeling has been instrumental in distinguishing between these two modes of electronic communication. nih.govresearchgate.net Studies on 1,4-disubstituted bicyclo[2.2.2]octane derivatives have shown that the substituent effect is primarily transmitted through the sigma bonds of the cage (an inductive effect) rather than through space (a field effect). nih.govacs.org In this compound, the electron-donating nature of the pentyl group influences the electronic environment of the hydroxyl group at the opposite bridgehead position predominantly via this through-bond mechanism. The attenuation of the inductive effect through the bicyclic framework follows a predictable pattern. nih.gov
Frontier Molecular Orbital (FMO) Theory Applications to Bicyclic Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. wikipedia.orgnumberanalytics.com
For a molecule like this compound, FMO analysis can provide insights into its potential reactions. For instance, in a reaction where the alcohol acts as a nucleophile, the energy and shape of its HOMO would be of primary importance. The HOMO is likely to be localized on the oxygen atom of the hydroxyl group. The electron-donating pentyl group would raise the energy of the HOMO, potentially increasing its nucleophilicity compared to an unsubstituted bicyclo[2.2.2]octan-1-ol.
Conversely, in a reaction where the alcohol is protonated and undergoes substitution, the LUMO of the protonated species would be key. FMO theory can help predict the regioselectivity and stereoselectivity of such reactions by analyzing the orbital overlaps between the FMOs of the reactants. numberanalytics.com
Theoretical Evaluation of Strain Energy in Bicyclo[2.2.2]octane Derivatives
The bicyclo[2.2.2]octane framework possesses inherent strain energy due to deviations from ideal tetrahedral bond angles and eclipsed conformations along the C-C bonds of the bridges. This strain energy can be evaluated theoretically using computational methods, often by employing isodesmic or homodesmotic reactions where the number and types of bonds are conserved on both sides of the equation. swarthmore.edu
Table 3: Comparison of Strain Energies in Bicyclic Systems
| Bicyclic System | Approximate Strain Energy (kcal/mol) |
| Bicyclo[2.2.2]octane | 10-12 swarthmore.eduresearchgate.netuq.edu.au |
| Cubane | 161.5-169.1 researchgate.net |
| Bicyclo[1.1.1]pentane | 67.0-68.0 uq.edu.au |
This comparative data highlights the relatively moderate strain of the bicyclo[2.2.2]octane framework.
Advanced Spectroscopic and Mechanistic Investigations in Bicyclo 2.2.2 Octane Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Bicyclo[2.2.2]octane Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of bicyclo[2.2.2]octane derivatives. The rigid nature of this bicyclic system leads to distinct and predictable chemical shifts and coupling constants, which are highly dependent on the stereochemical arrangement of substituents.
The proton NMR spectra of bicyclo[2.2.2]octane derivatives are characterized by specific shielding effects and coupling constants that are invaluable for stereochemical assignments. cdnsciencepub.comcdnsciencepub.com The rigid cage-like structure fixes the dihedral angles between adjacent protons, leading to predictable vicinal coupling constants based on the Karplus relationship. researchgate.net For instance, the coupling between a bridgehead proton and an adjacent methylene (B1212753) proton is typically observed.
In substituted bicyclo[2.2.2]octenes and octanes, the chemical shifts of protons are influenced by the anisotropic effects of nearby functional groups. cdnsciencepub.com For example, the presence of a carbonyl group can cause significant deshielding of protons in close proximity. cdnsciencepub.com Long-range couplings are also a feature of this system, often observed between protons separated by four or more bonds, which can further aid in making stereochemical assignments. cdnsciencepub.comresearchgate.net In one study, long-range coupling was noted between C-4 bridgehead protons and exo C-6 protons in certain bicyclic ketones. researchgate.net
The analysis of proton NMR spectra of various bicyclo[2.2.2]octene derivatives has shown that the geometry of the system can be distorted by the presence of other rings, such as a lactone ring, which is reflected in the NMR parameters. researchgate.net Solid-state ¹³C NMR studies on a steroidal bicyclo[2.2.2]octane rotor have demonstrated that the bicyclo[2.2.2]octane fragment can undergo rapid rotational motion, indicated by a strong, sharp signal even with long dephasing times. nih.gov
| Interactive Data Table: ¹H NMR Data for Bicyclo[2.2.2]octane Derivatives | | :--- | :--- | | Compound Subclass | Key ¹H NMR Features | | Bicyclo[2.2.2]octenes | Olefinic proton signals are informative. For example, in one derivative, a low-field olefinic signal at δ 5.57 was observed, coupled to both a methyl group and a bridgehead proton. cdnsciencepub.com | | Bicyclo[2.2.2]octenones | The geometry can be distorted by other fused rings, affecting the proton chemical shifts and coupling constants. researchgate.net | | Steroidal Bicyclo[2.2.2]octanes | In the solid state, the methylene carbons of the bicyclo[2.2.2]octane moiety can show a single strong signal (e.g., at δ 32.3), indicating dynamic rotational behavior. nih.gov |
While direct in situ NMR studies on 4-Pentylbicyclo[2.2.2]octan-1-ol are not widely documented, the technique is crucial for understanding transformations within the bicyclo[2.2.2]octane class. The synthesis of the bicyclo[2.2.2]octane core often involves key cycloaddition reactions, such as the Diels-Alder reaction. nih.govarkat-usa.org Monitoring these reactions in real-time using NMR can provide valuable mechanistic insights into the formation of the bicyclic skeleton.
For example, the thermal decomposition of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols has been studied, revealing a clean rearrangement to 1,4-dicarbonyl compounds. acs.org Such rearrangements can be meticulously followed by NMR to understand the kinetics and intermediates involved. The stability of these diols was found to be highly variable, and their transformation could be monitored to elucidate the reaction pathway. acs.org These studies highlight the power of spectroscopic methods in tracking the progress of reactions and identifying transient species in the transformations of bicyclo[2.2.2]octane systems.
Mass Spectrometry Techniques for Structural Elucidation and Reaction Mechanism Characterization
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of bicyclo[2.2.2]octane derivatives. In conjunction with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. vanderbilt.edu The fragmentation patterns observed in the mass spectra provide valuable structural information.
For bicyclic systems, the retro-Diels-Alder reaction is a common fragmentation pathway observed in the mass spectrometer. aip.org The mass spectra of various bicyclic and polycyclic compounds, including those with the bicyclo[2.2.2]octane framework, have been examined to identify diagnostic ions that can aid in structure determination. researchgate.net A study on the structural identification of petroleum acids involved the conversion of these acids to their corresponding hydrocarbons, which were then analyzed by multidimensional GC-MS. scispace.com This approach allowed for the identification of numerous bicyclic compounds, including a derivative of 4-pentylbicyclo[2.2.2]octane. scispace.com
The electron ionization (EI) mass spectra of polyfunctional compounds containing hydroxyl groups, such as this compound, are expected to show characteristic fragmentation patterns, including the loss of a water molecule. aip.org
| Interactive Data Table: Mass Spectrometry Data for Bicyclo[2.2.2]octane Derivatives | | :--- | :--- | | Compound/Derivative | Key Mass Spectrometry Findings | | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | Identified in petroleum acid mixtures after conversion to the corresponding hydrocarbon and analysis by multidimensional GC-MS. scispace.com | | General Bicyclo[2.2.2]octane systems | The retro-Diels-Alder reaction is a diagnostically important fragmentation process. aip.org | | Polyfunctional Bicyclo[2.2.2]octanes | The presence of functional groups like hydroxyl or carboxyl groups leads to characteristic fragmentation patterns that are useful for structural elucidation. aip.org |
X-ray Crystallography for Precise Absolute Stereochemistry Determination and Conformational Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds, including their absolute stereochemistry and conformational details. For the bicyclo[2.2.2]octane system, X-ray diffraction can precisely map the bond lengths, bond angles, and the rigid cage-like conformation.
Applications of Bicyclo 2.2.2 Octane Scaffolds in Advanced Organic Synthesis and Materials Science
Bicyclo[2.2.2]octane Derivatives as Chiral Building Blocks for Complex Molecule Synthesis
The inherent rigidity and well-defined stereochemistry of the bicyclo[2.2.2]octane framework make it an exceptional chiral scaffold for asymmetric synthesis. acs.orgnih.gov By controlling the spatial arrangement of functional groups, these derivatives can direct the formation of specific stereoisomers, a critical consideration in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov
One notable example is 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid. acs.orgnih.gov Its rigid structure, featuring a sterically hindered bridgehead primary amine and an endocyclic chiral center, drastically reduces conformational freedom. acs.org This rigidity has been leveraged in the field of foldamers, where the incorporation of ABOC residues helps to stabilize specific helical structures in peptides and peptidomimetics. acs.orgibmmpeptide.com
Furthermore, derivatives of ABOC, such as the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO), have been investigated as ligands in chiral catalytic systems. acs.org For instance, tripeptides containing ABOC have been used as organocatalysts in aldol (B89426) reactions, yielding products with high enantioselectivity. acs.org Similarly, chiral ligands derived from DABO have shown efficacy in copper-catalyzed asymmetric Henry reactions. acs.org
Another significant chiral scaffold derived from this bicyclic system is cis-2,5-diaminobicyclo[2.2.2]octane. acs.org This C₂-symmetric diamine has been synthesized in enantiopure form and used to create "salen" type ligands. acs.org These ligands, when complexed with metals such as chromium(III) and cobalt(II), form highly effective catalysts for a variety of enantioselective transformations, including hetero-Diels-Alder reactions and the Nozaki-Hiyama-Kishi allylation of aldehydes. acs.org The predictable stereochemical outcomes of these reactions underscore the value of the bicyclo[2.2.2]octane scaffold in creating a well-defined chiral environment around a catalytic metal center. acs.org
Design and Utilization of Bicyclo[2.2.2]octane Systems as Bioisosteres in Molecular Design
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a valuable non-classical bioisostere, particularly as a three-dimensional replacement for the flat, two-dimensional para-phenyl group in drug design. pharmablock.com
Bicyclo[2.2.2]octane as Saturated Phenyl Ring Mimics
The rationale for using BCO as a phenyl ring mimic lies in its similar size and geometry. pharmablock.com The distance between the 1 and 4 positions of the BCO scaffold is comparable to the distance between the para positions of a phenyl ring, allowing it to maintain the correct orientation of substituents for biological activity. pharmablock.com
However, the key difference and advantage of the BCO scaffold is its fully saturated, sp³-hybridized nature. pharmablock.com High aromatic ring counts in drug candidates are often associated with undesirable properties such as poor aqueous solubility, high lipophilicity, and increased metabolic susceptibility. pharmablock.com Replacing a phenyl ring with a BCO moiety can mitigate these issues by increasing the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with improved clinical success rates. pharmablock.com This substitution can lead to enhanced solubility, better metabolic stability, and potentially reduced toxicity, while preserving or even improving pharmacological efficacy. pharmablock.comnih.gov
Table 1: Geometric Comparison of Bioisosteric Scaffolds
| Scaffold | Bridgehead Distance (Å) |
|---|---|
| p-Phenyl | 2.79-2.89 |
| Bicyclo[2.2.2]octane (BCO) | 2.60 |
| Cubane (CUB) | 2.72 |
| Bicyclo[1.1.1]pentane (BCP) | 1.85 |
This table is generated from data in references pharmablock.comnih.gov.
2-Oxabicyclo[2.2.2]octane as Novel Saturated Bioisosteres
Building on the success of the BCO scaffold, researchers have developed novel derivatives to further refine physicochemical properties. A significant advancement is the creation of 2-oxabicyclo[2.2.2]octane as a next-generation bioisostere for the phenyl ring. nih.govexlibrisgroup.comdntb.gov.uaenamine.net The introduction of an oxygen atom into the bicyclic framework offers a strategic modification to modulate properties like solubility and lipophilicity. nih.govexlibrisgroup.com
The design of 2-oxabicyclo[2.2.2]octane was based on an analysis of the pros and cons of existing bioisosteres like BCO and bicyclo[1.1.1]pentane. nih.govexlibrisgroup.com A key synthetic route to this scaffold involves the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govexlibrisgroup.com
The practical utility of this novel bioisostere has been demonstrated by incorporating it into the structures of known drugs, such as the anticancer agent Imatinib. nih.govexlibrisgroup.com This substitution led to a notable improvement in several key drug-like properties. nih.govexlibrisgroup.com
Table 2: Physicochemical Properties of Imatinib and its Bioisosteric Analogs
| Compound | Water Solubility (µM) | clogP | Metabolic Stability (t₁/₂ min) |
|---|---|---|---|
| Imatinib (phenyl ring) | 351 | 4.5 | 60 |
| BCO-Imatinib | 113 | 3.6 | - |
| 2-Oxabicyclo[2.2.2]octane-Imatinib | 389 | - | 87 |
This table is generated from data in reference nih.gov.
As shown in the table, replacing the para-substituted phenyl ring in Imatinib with a bicyclo[2.2.2]octane (BCO) core decreased aqueous solubility. nih.gov In contrast, the incorporation of the 2-oxabicyclo[2.2.2]octane scaffold not only restored but slightly increased the water solubility compared to the parent drug. nih.gov Furthermore, this modification led to a significant enhancement in metabolic stability, as indicated by the longer half-life in human liver microsomes. nih.govexlibrisgroup.com These findings highlight the potential of 2-oxabicyclo[2.2.2]octane to be a superior bioisostere for the phenyl ring in drug discovery projects. nih.govexlibrisgroup.com
Integration of Bicyclo[2.2.2]octane Frameworks in Supramolecular Chemistry and Advanced Materials
The rigidity and well-defined geometry of the bicyclo[2.2.2]octane scaffold also make it an attractive building block for the construction of ordered, functional materials at the molecular level. Its applications in this domain range from the creation of porous crystalline solids to the synthesis of high-performance polymers. acs.orgmdpi.com
Metal-Organic Frameworks (MOFs) and Metal-Organic Cages (MOCs) Incorporating Bicyclo[2.2.2]octane Ligands
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its pore size and surface area, are directly related to the geometry and functionality of the organic linker. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been employed as a rigid, linear linker in the synthesis of MOFs. mdpi.comrsc.org
A significant advantage of using aliphatic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylate, as opposed to more common aromatic linkers like terephthalic acid, is the potential to create highly transparent MOFs. rsc.orgresearchgate.net Aromatic linkers often exhibit strong light absorption, which can limit the optical applications of the resulting materials. researchgate.net In contrast, MOFs constructed with bicyclo[2.2.2]octane-based linkers can be transparent to a wider range of light, opening up possibilities for their use in optical devices or as solid-state solvents for spectroscopic studies of guest molecules. researchgate.net The rigid, non-aromatic nature of the BCO linker helps to maintain a porous structure while eliminating the electronic transitions that cause color in aromatic systems. researchgate.net
Applications in Polymer Chemistry for High-Performance Materials
The bicyclo[2.2.2]octane unit has been incorporated into the backbone of polymers, particularly polyimides, to create materials with exceptional properties. Polyimides are known for their high thermal stability and mechanical strength, but they are often insoluble and can be colored, which limits their processability and applications.
By using alicyclic dianhydrides, such as bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride, in the synthesis of polyimides, it is possible to overcome some of these drawbacks. acs.org The introduction of the non-planar, rigid bicyclic structure disrupts the chain packing that often leads to insolubility in aromatic polyimides. acs.orgmdpi.com
The resulting polyimides exhibit a remarkable combination of properties:
High Solubility: They are often soluble in a range of organic solvents at room temperature, which greatly facilitates their processing into films and coatings. acs.orgmdpi.com
Excellent Thermal Stability: These polyimides typically show no significant weight loss at temperatures up to 400 °C and possess high glass transition temperatures, often exceeding 380 °C. acs.org
Optical Transparency: The absence of extended aromatic systems results in polymers that are essentially colorless and highly transparent in the visible region of the spectrum. acs.org
Good Mechanical and Dielectric Properties: Films made from these polyimides are flexible and tough, with good tensile strength and modulus, and they exhibit low dielectric constants, making them suitable for applications in microelectronics. acs.org
Table 3: Properties of Polyimide Films from Bicyclo[2.2.2]octane Dianhydride 5a
| Aromatic Diamine | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant |
|---|---|---|---|---|
| 4,4'-Diaminodiphenyl ether | 2.0 | 83 | 11 | 3.5 |
| 4,4'-Diaminodiphenylmethane | 1.8 | 66 | 6 | 3.4 |
| 4,4'-Diaminodiphenyl sulfone | 2.6 | 96 | 5 | 3.7 |
This table is generated from data in reference acs.org.
These properties make bicyclo[2.2.2]octane-based polyimides highly promising for advanced applications, such as substrates for flexible displays, interlayer insulating films in integrated circuits, and other areas where a combination of thermal stability, processability, and optical clarity is required. acs.orggoogle.com
Bicyclo[2.2.2]octane Derivatives in Ligand Design for Catalysis
The rigid and well-defined geometry of the bicyclo[2.2.2]octane scaffold makes it an excellent building block for the synthesis of ligands used in catalysis. These ligands can coordinate with metal centers to form catalysts with high activity and selectivity.
Development of Chiral Ligands for Asymmetric Catalysis
A significant area of research has been the development of chiral ligands based on the BCO framework for use in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product.
One notable class of such ligands is the bicyclo[2.2.2]octane-derived diols (BODOLs). An improved synthetic route has allowed for greater structural diversity in these ligands. lu.se When combined with titanium(IV) isopropoxide, these ligands have been effective in the asymmetric reduction of acetophenone (B1666503) with catecholborane, achieving high enantiomeric excesses (up to 98% ee). lu.se The steric and electronic properties of the BODOLs can be tuned by varying the substituents on the bicyclic core, influencing the stereochemical outcome of the reaction.
Another innovative approach involves the use of cis-2,5-diaminobicyclo[2.2.2]octane as a chiral scaffold. acs.org This diamine can be condensed with salicylaldehydes to form "salen" ligands, which can then complex with various metals. acs.org These metal-salen complexes have demonstrated excellent performance in several asymmetric reactions, including cyclopropanation and the Henry (nitroaldol) condensation. acs.org The predictable stereochemical outcomes are attributed to the well-defined chiral environment created by the BCO-based ligand around the metal center. acs.org
Furthermore, chiral cyclopentadienyl (B1206354) (Cp) ligands fused with a bicyclo[2.2.2]octane framework have been synthesized and employed in asymmetric C-H activation reactions. bohrium.comresearchgate.netnih.gov These ligands, when complexed with rhodium, have shown high efficiency and enantioselectivity in the synthesis of chiral hydrophenanthridinones. bohrium.comnih.gov Structural analysis of these catalysts reveals that the rigid BCO scaffold creates a unique chiral pocket around the metal, leading to superior catalytic performance compared to other common chiral Cp ligands. bohrium.comnih.gov
Table 2: Examples of Chiral Bicyclo[2.2.2]octane-Based Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction | Key Findings |
| Bicyclo[2.2.2]octane-derived diols (BODOLs) | Titanium | Asymmetric reduction of acetophenone | High enantiomeric excess (up to 98% ee). lu.se |
| cis-2,5-Diaminobicyclo[2.2.2]octane-salen | Cobalt, Copper, Chromium | Cyclopropanation, Henry condensation, Nozaki-Hiyama-Kishi allylation, hetero-Diels-Alder | Excellent catalytic efficiency and predictable stereochemistry. acs.org |
| Chiral Bicyclo[2.2.2]octane-fused Cyclopentadienyl (Cp) | Rhodium | Asymmetric C-H activation | High yields and enantioselectivities in the synthesis of chiral heterocycles. bohrium.comnih.gov |
Role in Organometallic Catalysis Involving Bicyclo[2.2.2]octane-based Ligands
The application of BCO-based ligands extends broadly across organometallic catalysis. The rigid framework of these ligands plays a crucial role in controlling the reactivity and selectivity of the metal center.
For instance, 1-phospha-4-silabicyclo[2.2.2]octane (SMAP) derivatives represent a class of trialkylphosphine ligands with a unique rigid structure. arkat-usa.org The BCO framework constrains the geometry around the phosphorus atom, resulting in a small steric demand similar to trimethylphosphine, while also allowing for electronic tuning through modification of the silicon substituent. arkat-usa.org This combination of properties makes SMAP ligands valuable for mechanistic studies and the development of efficient catalytic systems. arkat-usa.org
The versatility of the BCO scaffold is further highlighted by the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in its own right and as a ligand in organometallic complexes. eurjchem.com While DABCO itself is not chiral, its rigid structure and basic nitrogen atoms make it an effective and widely used catalyst in numerous organic transformations. eurjchem.com
In the context of designing new materials, the bicyclo[2.2.2]octane unit is also explored as a three-dimensional bioisostere for a para-phenyl group in drug discovery. pharmablock.comnih.gov This application, while not directly catalytic, underscores the value of the BCO scaffold's rigid geometry in creating molecules with specific spatial arrangements to interact with biological targets.
Natural Product Synthesis and Biosynthetic Investigations of Bicyclo 2.2.2 Octane Containing Compounds
Occurrence and Significance of Bicyclo[2.2.2]octane Scaffolds in Biologically Active Natural Products
The bicyclo[2.2.2]octane ring system is a key structural feature in numerous biologically active natural products, ranging from terpenes to complex indole (B1671886) alkaloids. ibmmpeptide.comresearchgate.net While there is no evidence of 4-Pentylbicyclo[2.2.2]octan-1-ol itself being a natural product, its core structure is prevalent in molecules produced by fungi, plants, and marine organisms. The rigid nature of this scaffold provides a fixed three-dimensional orientation for functional groups, which is often crucial for specific interactions with biological targets.
A prominent class of natural products featuring a related core is the bicyclo[2.2.2]diazaoctane indole alkaloids, which are primarily isolated from fungal species of Aspergillus, Penicillium, and Malbranchea. nih.govnih.gov This family of compounds exhibits a wide range of potent biological activities, including insecticidal, antitumor, anthelmintic, and antibacterial properties. nih.gov The structural diversity within this family is remarkable, with variations in stereochemistry and substitutions leading to a broad spectrum of biological effects. nih.gov
In the realm of terpenes, the bicyclo[2.2.2]octane skeleton is also found in various natural products. For instance, pallamolide A, a 7,8-seco-labdane terpenoid, possesses a unique bicyclo[2.2.2]octane core. rsc.org The biosynthesis of these terpenoid structures is catalyzed by terpene synthases, which are capable of complex cyclization cascades. rsc.orgnih.gov The andibenins are another family of fungal natural products that feature a bicyclo[2.2.2]octane core, which is proposed to be formed through an intramolecular Diels-Alder reaction. nih.gov
The significance of the bicyclo[2.2.2]octane scaffold also extends to synthetic molecules designed for therapeutic applications. For example, derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid have been investigated as constrained scaffolds in the development of foldamers and chiral catalysts. ibmmpeptide.com Furthermore, metal complexes incorporating bicyclo[2.2.2]octane ligands have shown potent cytotoxicity against various cancer cell lines, highlighting the potential of this scaffold in the design of novel chemotherapeutic agents. greenscreenchemicals.org
The synthetic compound 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a close derivative of the title compound, is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. chemimpex.com This underscores the value of the bicyclo[2.2.2]octane framework in constructing molecules with desirable pharmacological properties.
Biomimetic Synthesis Approaches Towards Bicyclo[2.2.2]octane-Containing Natural Products
The synthesis of natural products containing the bicyclo[2.2.2]octane core has been a significant focus of chemical research. Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways, has proven to be a powerful strategy. A recurring theme in both the proposed biosynthesis and the biomimetic synthesis of these compounds is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the six-membered ring system of the bicyclic core. nih.gov
For the bicyclo[2.2.2]diazaoctane indole alkaloids, the key biosynthetic step is believed to be an intramolecular hetero-Diels-Alder (IMDA) reaction. nih.gov This hypothesis has inspired numerous synthetic efforts. For example, the total synthesis of brevianamide (B1173143) B has been achieved through a biomimetic approach where an azadiene intermediate undergoes an intramolecular Diels-Alder reaction to form the characteristic bicyclic core. nih.gov Similarly, the synthesis of other related alkaloids, such as stephacidin A, has been accomplished using strategies that hinge on this biomimetic cycloaddition. evitachem.com
In the case of terpenoid natural products, such as the andibenins, a biomimetic intramolecular Diels-Alder reaction has also been successfully employed to construct the bicyclo[2.2.2]octane core. nih.gov The synthesis of pallamolide A has also been approached biomimetically, featuring an unusual intramolecular vinylogous aldol (B89426) reaction to assemble the bicyclic core. rsc.org
The synthesis of this compound itself is typically achieved through synthetic routes starting from bicyclic precursors, such as bicyclo[2.2.2]octane derivatives, and involves cyclization reactions. evitachem.com One documented method involves the preparation of the corresponding iodide, 1-iodo-4-pentylbicyclo[2.2.2]octane, from this compound by treatment with hydroiodic acid. vanderbilt.edu This suggests that the alcohol can be synthesized from other functionalized bicyclo[2.2.2]octane precursors.
The power of the Diels-Alder reaction in this context lies in its ability to rapidly build molecular complexity and control stereochemistry, which is crucial for achieving the specific three-dimensional structures of the natural products.
Elucidation of Biosynthetic Pathways for Bicyclo[2.2.2]diazaoctane Indole Alkaloids
The biosynthesis of the complex bicyclo[2.2.2]diazaoctane indole alkaloids has been a subject of intense investigation. Through genome mining and gene knockout experiments, the biosynthetic gene clusters responsible for the production of several of these alkaloids, including the notoamides, paraherquamides, and malbrancheamides, have been identified. pnas.orgnih.gov These studies have revealed a common biosynthetic strategy that involves a non-ribosomal peptide synthetase (NRPS), prenyltransferases, and a series of oxidative enzymes. pnas.orgnih.gov
The biosynthesis is initiated by an NRPS that synthesizes a dipeptide intermediate from two amino acid precursors, typically tryptophan and another cyclic amino acid like proline. nih.gov This dipeptide is then subjected to a series of tailoring modifications, including prenylation and oxidation, to generate the precursor for the key cyclization step. The formation of the bicyclo[2.2.2]diazaoctane core is widely believed to proceed through an intramolecular hetero-Diels-Alder reaction, although the exact enzymatic machinery responsible for this transformation has been a topic of much research and debate. nih.govnih.gov
Recent studies have identified enzymes that are proposed to function as "Diels-Alderases," catalyzing this key cycloaddition reaction. nih.gov These enzymes are thought to control the stereoselectivity of the reaction, leading to the formation of specific diastereomers of the natural products. The evolution of these biosynthetic pathways has resulted in a remarkable diversity of structures, with different fungal strains producing unique sets of alkaloids. nih.gov
Enzymatic Mechanisms and Stereocontrol in Natural Product Biosynthesis
The formation of the bicyclo[2.2.2]octane scaffold in natural products is a testament to the remarkable catalytic power and stereocontrol of enzymes. Terpene synthases, for example, catalyze the cyclization of linear precursors like geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) into a vast array of cyclic terpene structures, including those with the bicyclo[2.2.2]octane core. rsc.orgnih.gov These enzymes utilize a carbocation-driven reaction cascade within a precisely shaped active site to guide the folding of the substrate and stabilize high-energy intermediates, thereby dictating the stereochemical outcome of the final product. researchgate.net
In the biosynthesis of bicyclo[2.2.2]diazaoctane indole alkaloids, the stereocontrol of the key intramolecular Diels-Alder reaction is of paramount importance. While the reaction can proceed non-enzymatically, the high stereoselectivity observed in nature strongly suggests the involvement of a "Diels-Alderase" enzyme. rsc.orgillinois.edu These enzymes are thought to function by pre-organizing the substrate in a conformation that favors the desired transition state for the cycloaddition, thus ensuring the formation of a single stereoisomer. nih.gov
Computational studies have provided insights into the energy barriers of different reaction pathways, suggesting that in some cases, the stereochemical outcome can be influenced by the oxidation state of the indole ring prior to cyclization. nih.gov The discovery and characterization of these biosynthetic enzymes not only illuminate how nature constructs such complex molecules but also provide powerful tools for the chemoenzymatic synthesis of novel, biologically active compounds. researchgate.net The ability of these enzymes to exert precise control over complex chemical transformations offers valuable lessons for the design of new synthetic catalysts and methodologies.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 76921-55-6 | alfa-chemistry.comsigmaaldrich.com |
| Molecular Formula | C13H24O | sigmaaldrich.com |
| Molecular Weight | 196.33 g/mol | sigmaaldrich.com |
| Melting Point | 60-62 °C | sigmaaldrich.com |
| Boiling Point | 260.1 ± 8.0 °C at 760 Torr | alfa-chemistry.com |
| Density | 0.998 ± 0.06 g/cm³ | alfa-chemistry.com |
| Flash Point | 107.8 ± 10.9 °C | alfa-chemistry.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bicyclo[2.2.2]octan-1-ol |
| 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid |
| 1-aminobicyclo[2.2.2]octane-2-carboxylic acid |
| Notoamides |
| Paraherquamides |
| Malbrancheamides |
| Brevianamide B |
| Stephacidin A |
| Pallamolide A |
| Andibenins |
| 1-iodo-4-pentylbicyclo[2.2.2]octane |
| Geranyl pyrophosphate |
Future Research Directions and Emerging Trends in 4 Pentylbicyclo 2.2.2 Octan 1 Ol Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies for Bridgehead Alcohols
The synthesis of bridgehead alcohols like 4-pentylbicyclo[2.2.2]octan-1-ol presents a unique challenge due to the steric hindrance and low reactivity of the bridgehead position. Traditional methods often require harsh conditions or multi-step sequences. A significant future direction lies in creating more efficient, scalable, and sustainable synthetic protocols.
Recent advancements point toward several promising avenues:
One-Pot Procedures: The development of one-pot reactions that directly convert cage hydrocarbons into bridgehead functionalized compounds is a key trend. For instance, an efficient one-pot method has been developed for synthesizing bridgehead amino alcohols from adamantane (B196018) and its homologs, involving sequential nitroxylation, amination, and oxidation. tandfonline.com Adapting such methodologies to the bicyclo[2.2.2]octane system could provide a direct and scalable route to bridgehead alcohols.
Metal-Free Catalysis: To enhance the sustainability of these syntheses, there is a strong push to move away from heavy metal catalysts. Research has demonstrated the feasibility of metal-free, organocatalytic tandem reactions to produce bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity. rsc.org Extending this concept to the synthesis of bridgehead alcohols could significantly reduce the environmental impact.
Asymmetric Synthesis: The creation of chiral bridgehead alcohols is of great interest for applications in medicinal chemistry and asymmetric catalysis. Strategies such as asymmetric allylindation have shown promise for the enantioselective synthesis of bridgehead hydroxyl BCO derivatives. researchgate.net Future work will likely focus on refining these methods to improve selectivity and broaden their substrate scope to include long-chain alkyl substituents like the pentyl group.
Flow Chemistry: The use of flow chemistry can offer improved safety, scalability, and efficiency for the synthesis of BCO derivatives. researchgate.net Reactions that are difficult to control in batch processes can often be managed more effectively in a continuous flow system, which could be particularly advantageous for energetic reactions sometimes involved in functionalizing the BCO core.
Emerging Synthetic Strategies for Bridgehead Alcohols
| Methodology | Key Features | Potential Advantages for BCO Alcohols | Reference |
|---|---|---|---|
| One-Pot Synthesis from Hydrocarbons | Sequential reactions in a single vessel; avoids isolation of intermediates. | Increased efficiency, reduced waste, scalability. | tandfonline.com |
| Asymmetric Allylindation | Enantioselective formation of C-C bonds at the bridgehead. | Access to optically active bridgehead alcohols. | researchgate.net |
| Metal-Free Tandem Reactions | Organocatalyzed cyclizations. | Avoids toxic and expensive metal catalysts, milder conditions. | rsc.org |
| Palladium-Catalyzed Oxidation | Direct oxidation of exocyclic olefins to form diols. | Direct access to di-functionalized BCO systems. | google.com |
Advanced Mechanistic Investigations of Complex Bicyclo[2.2.2]octane Transformations
The rigid BCO framework is prone to fascinating and often complex molecular rearrangements. A deeper mechanistic understanding of these transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways.
Key areas of future mechanistic study include:
Photochemical Rearrangements: BCO systems, particularly those containing enone functionalities, undergo a variety of photochemical rearrangements. ijsr.netacs.org These reactions can lead to the formation of diverse and complex molecular architectures, such as diquinanes and bicyclo[3.2.1]octanones. acs.org Future investigations will employ advanced spectroscopic and computational techniques to elucidate the intricate mechanisms of these transformations, including the role of excited states and reaction intermediates.
Radical and Cationic Rearrangements: The BCO skeleton can rearrange under both radical and cationic conditions. escholarship.org For example, bicyclo[2.2.2]oct-5-en-2-yl radicals can rearrange to the more strained bicyclo[3.2.1]oct-6-en-2-yl radical, with the product ratio influenced by a delicate balance of ring strain and radical stability. escholarship.org Similarly, intramolecular hydride shifts, a phenomenon well-documented in related bicyclic systems, have been observed in constrained BCO frameworks, leading to unexpected products. Detailed mechanistic studies of these rearrangements, particularly in substituted systems like this compound, are needed to predict and control these transformations.
Anti-Bredt Olefins: A landmark achievement has been the generation and trapping of highly strained anti-Bredt olefins within the BCO framework. spectroscopyonline.com These fleeting intermediates, which violate Bredt's rule, open up entirely new avenues for synthesis. Future research will focus on exploring the reactivity of these species in various cycloaddition reactions and understanding how substituents on the BCO core influence their stability and reactivity. Stereochemical studies have already shown that chirality can be transferred through these axially chiral intermediates, highlighting their synthetic potential. spectroscopyonline.com
Rational Design and Synthesis of Bicyclo[2.2.2]octane-based Molecular Scaffolds with Tunable Properties
The rigidity and well-defined geometry of the BCO core make it an ideal scaffold for constructing molecules with precisely controlled three-dimensional structures and tailored properties. The 4-pentyl and 1-hydroxyl groups of this compound serve as anchor points for further functionalization, enabling the creation of diverse molecular architectures.
Emerging trends in this area include:
Medicinal Chemistry Scaffolds: The BCO skeleton is increasingly used as a saturated bioisostere for phenyl rings in drug design. researchgate.netnih.gov Replacing an aromatic ring with a BCO unit can improve metabolic stability, increase solubility, and reduce lipophilicity while maintaining or enhancing biological activity. nih.gov The design of BCO-based scaffolds as inhibitors for enzymes like the SARS-CoV-2 main protease and 11β-hydroxysteroid dehydrogenase type-I has shown significant promise. nih.govmdpi.comrsc.org The lipophilic pentyl group in this compound could be particularly useful for targeting hydrophobic pockets in proteins. rsc.org
Materials Science Linkers: BCO derivatives, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid, are being used as rigid linear linkers to construct advanced materials like metal-organic frameworks (MOFs). researchgate.net These aliphatic linkers can create materials with enhanced transparency compared to their aromatic counterparts, which is advantageous for optical applications. researchgate.net The bifunctional nature of molecules like this compound makes them potential monomers for creating novel polymers with unique structural properties. solubilityofthings.com
Asymmetric Catalysis: Chiral diamines based on the BCO scaffold have been successfully employed as ligands in asymmetric catalysis. nih.gov These ligands create a well-defined chiral environment around a metal center, enabling high enantioselectivity in reactions like cyclopropanation and hetero-Diels-Alder cycloadditions. nih.gov The development of new BCO-based chiral alcohols and amines is an active area of research.
Applications of Designed BCO Scaffolds
| Application Area | Role of BCO Scaffold | Example/Target | Reference |
|---|---|---|---|
| Medicinal Chemistry | Rigid, non-aromatic scaffold; Phenyl ring bioisostere. | SARS-CoV-2 3CLpro inhibitors, 11β-HSD1 inhibitors. | nih.govmdpi.comrsc.org |
| Materials Science | Rigid linear linker for polymers and MOFs. | Transparent Metal-Organic Frameworks (TMOFs). | researchgate.net |
| Asymmetric Catalysis | Chiral backbone for catalytic ligands. | Salen-metal complexes for cyclopropanation. | nih.gov |
| Energy Science | High ring strain for high-energy density fuels. | Potential propellant components. | solubilityofthings.com |
Synergistic Integration of Computational and Experimental Approaches for Predictive Synthesis and Reactivity
The complexity of BCO chemistry necessitates a close collaboration between computational and experimental methods. This synergy allows for the prediction of reaction outcomes, the elucidation of complex mechanisms, and the rational design of new molecules with desired properties.
Future research will increasingly rely on this integrated approach:
Predicting Reactivity and Selectivity: Computational modeling is becoming indispensable for understanding the factors that control reactivity and selectivity in BCO systems. For example, DFT calculations can help rationalize the regioselectivity of synthetic reactions and predict the stability of strained intermediates like anti-Bredt olefins. researchgate.netspectroscopyonline.com This predictive power can guide experimental efforts, saving time and resources.
Designing Functional Molecules: Molecular simulations and docking studies are crucial for the rational design of BCO-based molecules, particularly in medicinal chemistry. These methods were used to design BCO-based inhibitors for the SARS-CoV-2 protease by modeling how the rigid scaffold could mimic the binding of existing flexible inhibitors. nih.govmdpi.com Such computational screening can identify promising candidates for synthesis and biological evaluation.
Elucidating Spectroscopic Data: Computational chemistry is also a powerful tool for interpreting experimental data. For instance, quantum-chemical calculations of vibrational spectra (FT-IR and FT-Raman) for 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to make detailed assignments of the experimental spectra, providing a deeper understanding of the molecule's structure and bonding. researchgate.net This approach will be vital for characterizing new and complex BCO derivatives.
Expanding the Scope of Applications in Emerging Fields of Chemical Science
While the core applications of BCOs are in medicinal and materials chemistry, the unique properties of this scaffold are opening doors to other emerging fields. The future of this compound chemistry will involve exploring these new frontiers.
Potential new application areas include:
Molecular Machinery: The rigid, rod-like nature of the BCO scaffold makes it an attractive component for the construction of molecular machines and devices. Its predictable geometry could be used to create molecular-scale gears, rods, or switches.
Supramolecular Chemistry: BCO derivatives can act as building blocks for self-assembling systems. The defined exit vectors of substituents on the BCO core allow for precise control over the geometry of supramolecular assemblies. researchgate.net
Chemical Biology: Functionalized BCO scaffolds can be used as chemical probes to study biological systems. Their rigid structure can be used to hold fluorescent dyes or reactive groups in a specific orientation to probe protein binding sites or cellular processes.
Agrochemicals: The principles of using BCOs as bioisosteres in drug discovery are also applicable to the design of new pesticides and herbicides. Replacing aromatic rings in existing agrochemicals with a BCO core could lead to compounds with improved properties, such as enhanced environmental stability or reduced off-target effects.
Q & A
Q. How is 4-Pentylbicyclo[2.2.2]octan-1-OL synthesized, and what purification methods are recommended?
The synthesis typically involves functionalizing the bicyclo[2.2.2]octane scaffold via nucleophilic substitution or catalytic hydrogenation. For example, Chapman et al. (1970) demonstrated methods for introducing substituents at the 4-position using Grignard reagents or palladium-catalyzed coupling . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity should be verified via HPLC (>98%) .
Q. What spectroscopic techniques are optimal for characterizing the structure of this compound?
- 1H/13C NMR : Resolves bicyclic framework and pentyl chain conformation (e.g., coupling constants for bridgehead protons).
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and C-O stretching (1050–1250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Confirms molecular ion ([M+H]+) and fragmentation patterns .
Q. What are the key physicochemical properties of this compound?
Experimental values include:
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar bicyclic alcohols:
- Use PPE (gloves, goggles), fume hoods, and avoid inhalation.
- In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in different solvents?
Density Functional Theory (DFT) simulations model solvation effects and transition states. For example, predicted boiling points (345.18°C) align with group contribution methods, but discrepancies may arise due to hydrogen bonding in polar solvents . Validate with experimental kinetic studies (e.g., hydrolysis rates in acetonitrile vs. water).
Q. What strategies resolve contradictions between experimental and predicted solubility data?
Re-evaluate experimental conditions (temperature, purity) and computational parameters (e.g., solvent model accuracy in COSMO-RS). For instance, partial water solubility observed experimentally may conflict with predictions due to aggregation effects .
Q. How does the bicyclo[2.2.2]octane scaffold influence stereochemical outcomes in reactions?
The rigid structure imposes steric constraints, favoring axial attack in nucleophilic substitutions. Compare with bicyclo[2.2.1] systems to assess ring strain effects on reaction pathways .
Q. What are the challenges in scaling up synthesis for research applications?
Exothermic reactions during pentyl chain addition require controlled temperature gradients. Catalytic efficiency drops at larger scales; optimize via flow chemistry or immobilized catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
